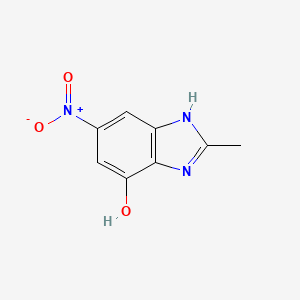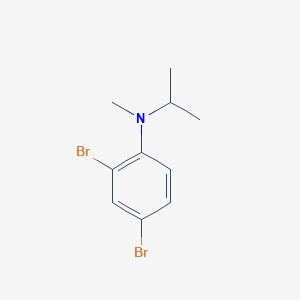
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is an organic compound characterized by the presence of two bromine atoms, a methyl group, and an isopropyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline typically involves the bromination of N-methyl-N-(propan-2-yl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems ensures efficient production and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives using reducing agents like zinc dust or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc dust, sodium borohydride.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced aniline derivatives .
Applications De Recherche Scientifique
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the aniline ring play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: Lacks the methyl and isopropyl groups, leading to different chemical properties and reactivity.
2-Bromo-4-methyl-N-(propan-2-yl)aniline: Contains only one bromine atom, resulting in different substitution patterns and reactivity.
Uniqueness
2,4-Dibromo-N-methyl-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the specific arrangement of the methyl and isopropyl groups
Propriétés
Numéro CAS |
62982-59-6 |
|---|---|
Formule moléculaire |
C10H13Br2N |
Poids moléculaire |
307.02 g/mol |
Nom IUPAC |
2,4-dibromo-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,1-3H3 |
Clé InChI |
UMPJZUGFMURAPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
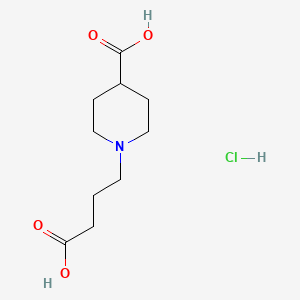
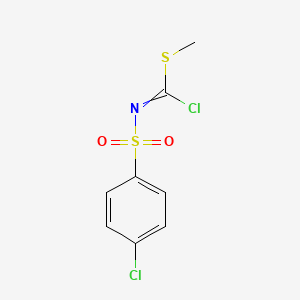


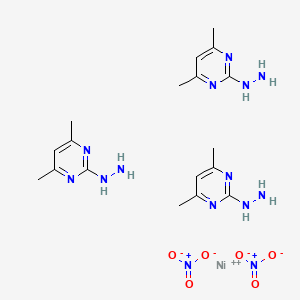
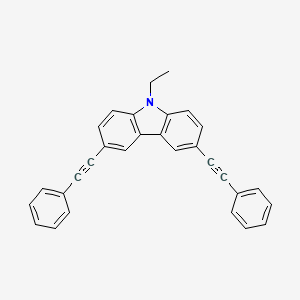
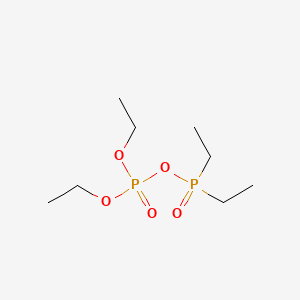
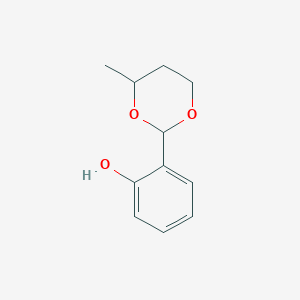
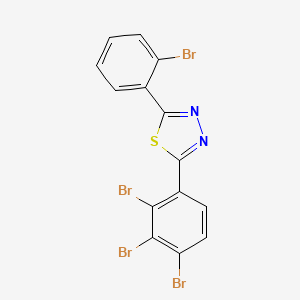
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
